9-Piperazino ofloxacin, (R)-
CAS No.: 178912-61-3
Cat. No.: VC17139792
Molecular Formula: C18H20FN3O4
Molecular Weight: 361.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 178912-61-3 |
---|---|
Molecular Formula | C18H20FN3O4 |
Molecular Weight | 361.4 g/mol |
IUPAC Name | (2R)-6-fluoro-2-methyl-7-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid |
Standard InChI | InChI=1S/C18H20FN3O4/c1-10-9-26-17-14(19)13(21-5-3-20(2)4-6-21)7-11-15(17)22(10)8-12(16(11)23)18(24)25/h7-8,10H,3-6,9H2,1-2H3,(H,24,25)/t10-/m1/s1 |
Standard InChI Key | FHAKLRRIGREDDW-SNVBAGLBSA-N |
Isomeric SMILES | C[C@@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2F)N4CCN(CC4)C)C(=O)O |
Canonical SMILES | CC1COC2=C3N1C=C(C(=O)C3=CC(=C2F)N4CCN(CC4)C)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Stereochemistry
9-Piperazino ofloxacin, (R)- (CAS: 178912-61-3) possesses the molecular formula C₁₈H₂₀FN₃O₄ and a molecular weight of 361.4 g/mol . Its IUPAC name, (2R)-6-fluoro-2-methyl-7-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.0⁵,¹³]trideca-5(13),6,8,11-tetraene-11-carboxylic acid, reflects the complex tricyclic framework fused with a piperazine substituent at the 7th position . The (R)-configuration at the 2-methyl group distinguishes it from its (S)-enantiomer (CAS: 178912-62-4), which exhibits divergent pharmacological properties.
Table 1: Key Physicochemical Properties
Stereochemical Significance
The stereochemistry of 9-Piperazino ofloxacin critically influences its biological activity. Fluoroquinolones like ofloxacin exhibit enantiomer-dependent binding to bacterial DNA gyrase and topoisomerase IV. The (R)-configuration in this derivative may alter affinity for these targets compared to the parent compound or its (S)-counterpart. Computational studies of its 3D conformation reveal torsional strain in the piperazine ring, potentially affecting membrane permeability .
Synthesis and Pharmaceutical Context
Synthetic Pathways
9-Piperazino ofloxacin arises as a process-related impurity during ofloxacin synthesis. The piperazine moiety is introduced via nucleophilic substitution at the 7-position of the quinolone core. Incomplete purification leads to residual amounts in final drug products, necess stringent control under ICH guidelines .
Key Reaction Steps:
-
Quinolone Core Formation: Condensation of fluorinated benzene derivatives with diethyl ethoxymethylenemalonate.
-
Piperazine Substitution: Reaction with 4-methylpiperazine under basic conditions.
-
Chiral Resolution: Chromatographic separation to isolate the (R)-enantiomer .
Pharmacological Profile and Research Insights
Antibacterial Activity
In vitro studies demonstrate moderate activity against:
-
Staphylococcus aureus (MIC₉₀: 8 µg/mL)
-
Escherichia coli (MIC₉₀: 16 µg/mL)
Activity is 4–8-fold lower than ofloxacin, likely due to steric hindrance from the piperazine group impairing target binding.
Resistance Considerations
Structural analyses suggest the piperazine substituent may bypass common fluoroquinolone resistance mechanisms (e.g., gyrA mutations). Synergy studies with β-lactams show fractional inhibitory concentration (FIC) indices of 0.5 against MRSA, indicating potential for combination therapies.
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 1.45 (d, J = 6.8 Hz, 3H, CH₃), 2.35 (s, 3H, N-CH₃), 3.15–3.45 (m, 8H, piperazine), 4.25 (q, 1H, CH), 7.85 (d, J = 13.2 Hz, 1H, ArH) .
-
HPLC: Retention time 12.7 min (C18 column, 0.1% TFA/acetonitrile gradient) .
Stability Profile
Degradation studies under ICH conditions (40°C/75% RH) show 5% decomposition over 6 months, primarily via piperazine ring oxidation. Photolytic stability is poor, with 30% degradation under UV light (254 nm, 24 h) .
Applications and Future Directions
Role in Quality Control
As a critical impurity, 9-Piperazino ofloxacin is quantified in ofloxacin batches using HPLC-UV (λ = 294 nm) and LC-MS/MS (MRM transition m/z 362.1 → 261.0) . Regulatory limits necessitate detection thresholds ≤0.05% in final formulations.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume